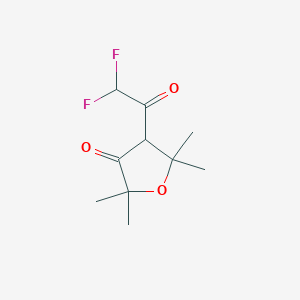
2-(3-Fluoropyridin-4-yl)-3-methylbutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Fluoropyridin-4-yl)-3-methylbutanoic acid is an organic compound that features a fluorinated pyridine ring attached to a butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluoropyridin-4-yl)-3-methylbutanoic acid typically involves the introduction of a fluorine atom into the pyridine ring followed by the attachment of the butanoic acid side chain. One common method involves the nucleophilic substitution of a halogenated pyridine precursor with a fluorinating agent such as tetrabutylammonium fluoride. The resulting fluoropyridine can then be coupled with a butanoic acid derivative under appropriate conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process typically includes steps for purification and quality control to ensure the final product meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
2-(3-Fluoropyridin-4-yl)-3-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the pyridine ring.
Scientific Research Applications
2-(3-Fluoropyridin-4-yl)-3-methylbutanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds with unique properties.
Biology: The compound’s fluorinated pyridine ring can interact with biological targets, making it useful in the design of pharmaceuticals and agrochemicals.
Industry: The compound’s unique properties make it valuable in the production of materials with specific characteristics, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 2-(3-Fluoropyridin-4-yl)-3-methylbutanoic acid involves its interaction with molecular targets through its fluorinated pyridine ring. The electron-withdrawing effect of the fluorine atom can influence the compound’s reactivity and binding affinity to various biological targets. This can lead to specific interactions with enzymes, receptors, or other proteins, modulating their activity and resulting in the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Chloropyridin-4-yl)-3-methylbutanoic acid
- 2-(3-Bromopyridin-4-yl)-3-methylbutanoic acid
- 2-(3-Iodopyridin-4-yl)-3-methylbutanoic acid
Uniqueness
2-(3-Fluoropyridin-4-yl)-3-methylbutanoic acid is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties compared to its halogenated analogues. The fluorine atom’s strong electron-withdrawing effect can enhance the compound’s stability, reactivity, and binding affinity to biological targets, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C10H12FNO2 |
|---|---|
Molecular Weight |
197.21 g/mol |
IUPAC Name |
2-(3-fluoropyridin-4-yl)-3-methylbutanoic acid |
InChI |
InChI=1S/C10H12FNO2/c1-6(2)9(10(13)14)7-3-4-12-5-8(7)11/h3-6,9H,1-2H3,(H,13,14) |
InChI Key |
YKIIBOPCJFXDDW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1=C(C=NC=C1)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


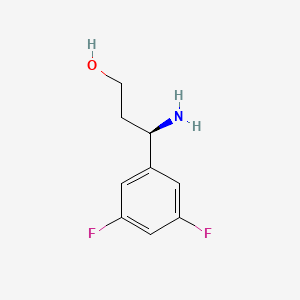
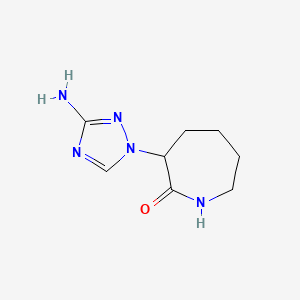
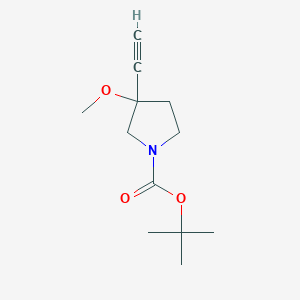

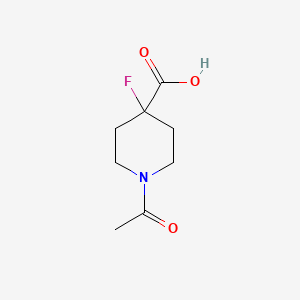
![5-methyl-4-oxo-3,4-dihydro-2H-thieno[3,2-e][1,2,3]thiadiazine-6-carbohydrazide 1,1-dioxide](/img/structure/B13061145.png)

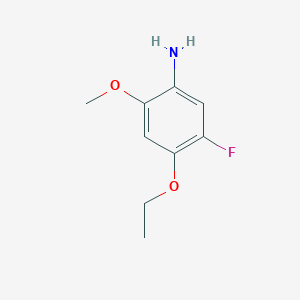
![tert-butyl N-[2-amino-1-(oxan-4-yl)ethyl]carbamate](/img/structure/B13061166.png)
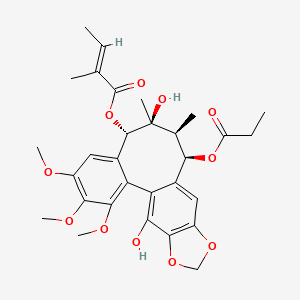
![5-Bromo-1-[(pyridin-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13061178.png)

![(4Z)-4-[(3,4,5-trimethoxyphenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylic acid](/img/structure/B13061189.png)
